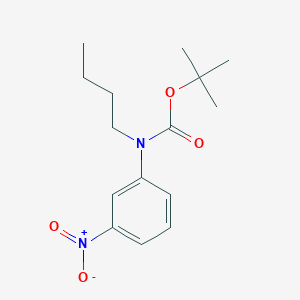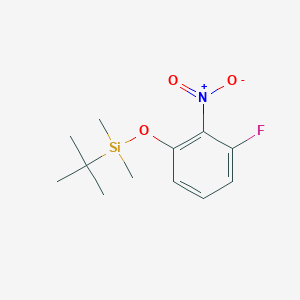
tert-butyl 4-chloro-2-nitro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-chloro-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its tert-butyl ester group, a chlorine atom at the 4-position, and a nitro group at the 2-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-2-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of an indole derivative followed by chlorination and esterification. The nitration can be achieved using nitric acid and sulfuric acid, while chlorination can be performed using thionyl chloride or phosphorus pentachloride. The final esterification step involves the reaction of the chlorinated nitro-indole with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps to ensure consistent product quality and yield. Additionally, industrial processes may employ more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-chloro-2-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Ester Hydrolysis: Acidic hydrolysis using sulfuric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Reduction: 4-chloro-2-amino-1H-indole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-chloro-2-nitro-1H-indole-1-carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 4-chloro-2-nitro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-chloro-2-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The chlorine atom and tert-butyl ester group may also influence its binding affinity and specificity towards molecular targets .
Comparación Con Compuestos Similares
tert-Butyl 4-chloro-1H-indole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
tert-Butyl 2-nitro-1H-indole-1-carboxylate: Lacks the chlorine atom, which may affect its substitution reactions and biological properties.
tert-Butyl 4-chloro-2-amino-1H-indole-1-carboxylate: The amino group instead of the nitro group may lead to different biological activities and chemical reactivity.
Uniqueness: The combination of these groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
tert-butyl 4-chloro-2-nitroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16(18)19/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXOPMKJDGWSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1[N+](=O)[O-])C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














